2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

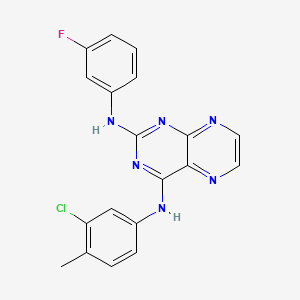

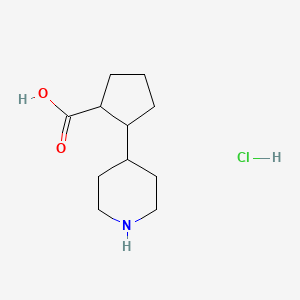

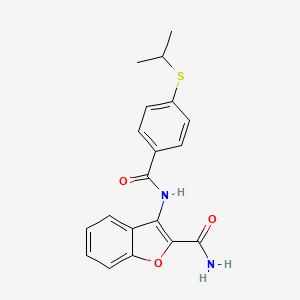

“2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2247103-01-9 . It has a molecular weight of 233.74 and is typically in the form of a powder . The IUPAC name for this compound is 2-(piperidin-4-yl)cyclopentane-1-carboxylic acid hydrochloride .

Synthesis Analysis

While specific synthesis methods for “2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride” were not found, piperidine derivatives have been synthesized using various methods . For instance, one method involves the acid-mediated functionalization of alkynes to form enamines, which then generate iminium ions. Subsequent reduction leads to the formation of piperidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2.ClH/c13-11(14)10-3-1-2-9(10)8-4-6-12-7-5-8;/h8-10,12H,1-7H2,(H,13,14);1H . This indicates that the molecule consists of a piperidin-4-yl group attached to a cyclopentane-1-carboxylic acid group, along with a hydrochloride group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 233.74 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications

Structural Analysis

- The crystal and molecular structure of 4-carboxypiperidinium chloride, a compound closely related to 2-Piperidin-4-ylcyclopentane-1-carboxylic acid; hydrochloride, has been characterized using single crystal X-ray diffraction, calculations, and FTIR spectrum. It was found to have an orthorhombic space group with the piperidine ring adopting a chair conformation. This detailed structural information is crucial for understanding the chemical's behavior in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Antimicrobial Activity

- Research on new pyridine derivatives, including compounds structurally similar to 2-Piperidin-4-ylcyclopentane-1-carboxylic acid; hydrochloride, has demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests potential uses in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis and Application in Drug Discovery

- The synthesis and structural characterization of compounds involving piperidine-4-carboxylic acid and its derivatives have provided insights into their potential application in drug discovery, particularly in the synthesis of analogs with significant biological activities. This includes the potential for cancer treatment through the inhibition of specific kinases (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Characterization

- Detailed synthetic routes and characterizations of various piperidine derivatives have been documented, providing a foundation for the exploration of 2-Piperidin-4-ylcyclopentane-1-carboxylic acid; hydrochloride in new chemical entities. This includes studies on its crystal structure, hydrogen bonding, and spectroscopic properties, which are essential for understanding its chemical and physical properties for further applications (Zheng, 2010).

Potential Analgesic Effects

- An analogue of the phencyclidine family, synthesized from compounds related to 2-Piperidin-4-ylcyclopentane-1-carboxylic acid; hydrochloride, has shown potent analgesic effects on acute and phasic pain, indicating potential applications in pain management (Ahmadi & Mahmoudi, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name |

2-piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)10-3-1-2-9(10)8-4-6-12-7-5-8;/h8-10,12H,1-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGJOBLWXBNXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-4-ylcyclopentane-1-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710811.png)

![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)

![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)

![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)